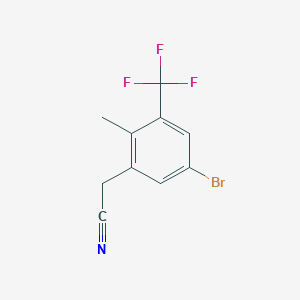

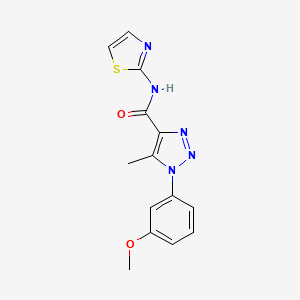

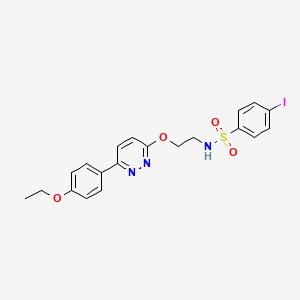

![molecular formula C14H14FNO B2689915 2-{[(3-Fluoro-4-methylphenyl)amino]methyl}phenol CAS No. 647031-43-4](/img/structure/B2689915.png)

2-{[(3-Fluoro-4-methylphenyl)amino]methyl}phenol

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“2-{[(3-Fluoro-4-methylphenyl)amino]methyl}phenol” is a chemical compound with the CAS Number: 647031-43-4. It has a molecular weight of 231.27 . The compound is solid in its physical form .

Molecular Structure Analysis

The molecular formula of “this compound” is C14H14FNO . The InChI Code is 1S/C14H14FNO/c1-10-6-7-12(8-13(10)15)16-9-11-4-2-3-5-14(11)17/h2-8,16-17H,9H2,1H3 .Physical And Chemical Properties Analysis

The compound is solid in its physical form . It has a molecular weight of 231.27 . The InChI Code is 1S/C14H14FNO/c1-10-6-7-12(8-13(10)15)16-9-11-4-2-3-5-14(11)17/h2-8,16-17H,9H2,1H3 .Aplicaciones Científicas De Investigación

Cross-Coupling and Synthetic Applications

The development of cross-coupling methodologies to activate C–H bonds, such as in the case of phenolic derivatives, represents a crucial advance in synthetic chemistry. For instance, a study described the cross-coupling of remote meta-C–H bonds directed by a U-shaped template, demonstrating the utility of these processes in complex molecule synthesis. This approach is pivotal for synthesizing derivatives of phenolic compounds, including those closely related to 2-{[(3-Fluoro-4-methylphenyl)amino]methyl}phenol (Wan et al., 2013).

Fluorescent Chemosensors

Derivatives of phenolic compounds have been extensively studied for their applications as fluorescent chemosensors. For example, 4-Methyl-2,6-diformylphenol (DFP)-based compounds have demonstrated high selectivity and sensitivity for detecting metal ions, anions, and neutral molecules. The versatility of these chemosensors underlines the potential for compounds like this compound to serve as bases for sensing platforms (Roy, 2021).

Anticancer Activity

Organotin(IV) complexes with Schiff base ligands derived from amino acetate functionalization have shown significant cytotoxicity against various human tumor cell lines. This suggests that structurally related compounds could have potential applications in developing new anticancer drugs (Basu Baul et al., 2009).

Electrochemical and Biological Evaluations

The synthesis and characterization of novel Schiff bases and their metal complexes have been explored for their electrochemical properties and biological activities. Such studies indicate that phenolic derivatives, including those structurally similar to this compound, could serve as effective corrosion inhibitors or have potential applications in medicinal chemistry (Shabbir et al., 2016).

Material Science Applications

The oxidative polycondensation of phenolic compounds has been utilized to synthesize polymers with potential applications in material science. These polymers exhibit significant thermal stability and could be used in various industrial applications, highlighting the versatility of phenolic derivatives in creating advanced materials (Kaya & Gül, 2004).

Safety and Hazards

The compound is labeled with the GHS07 pictogram and has the signal word "Warning" . Hazard statements include H302, H312, and H332, indicating that it may be harmful if swallowed, in contact with skin, or if inhaled . Precautionary statements include P264, P270, P280, P301 + P312 + P330, P302 + P352 + P312, P363, P402 + P404, and P501 .

Propiedades

IUPAC Name |

2-[(3-fluoro-4-methylanilino)methyl]phenol |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14FNO/c1-10-6-7-12(8-13(10)15)16-9-11-4-2-3-5-14(11)17/h2-8,16-17H,9H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PRGHWMOPZBJNLU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)NCC2=CC=CC=C2O)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14FNO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

231.26 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

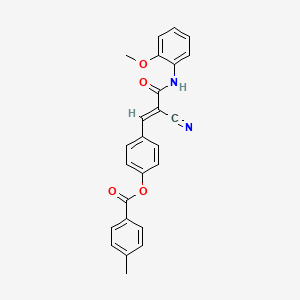

![1-[(2,4-dichlorophenyl)methyl]-6-oxo-N-[3-(trifluoromethyl)phenyl]pyridine-3-carboxamide](/img/structure/B2689833.png)

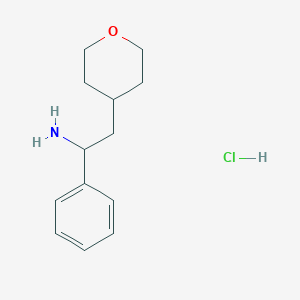

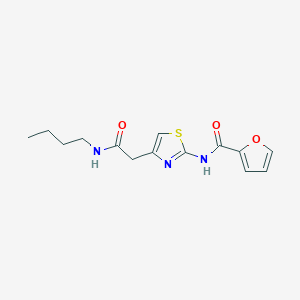

![Methyl 5-([(2-furylmethyl)amino]methyl)-2-furoate hydrochloride](/img/structure/B2689845.png)

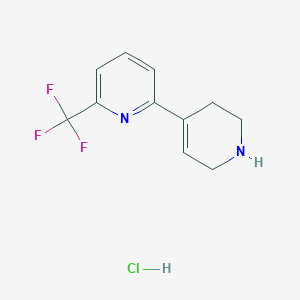

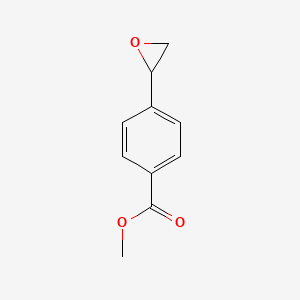

![(1R,5S,6R)-6-Acetyl-3-benzyl-3-azabicyclo[3.2.0]heptane-2,4-dione](/img/structure/B2689850.png)

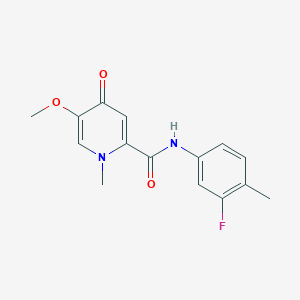

![N-(3-fluoro-4-methylphenyl)-2-((3-methyl-4-oxo-6-phenyl-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2689853.png)